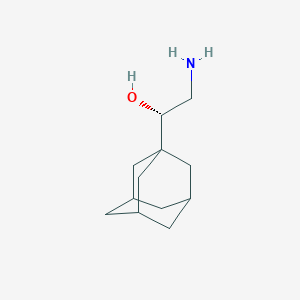
(S)-1-(Adamantan-1-yl)-2-aminoethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(adamantan-1-yl)-2-aminoethan-1-ol is a chemical compound characterized by the presence of an adamantane group attached to an aminoethanol moiety Adamantane is a highly stable, diamondoid hydrocarbon, which imparts unique properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(adamantan-1-yl)-2-aminoethan-1-ol typically involves the reaction of adamantane derivatives with aminoethanol under specific conditions. One common method involves the use of adamantane-1-carboxylic acid, which is first converted to adamantane-1-yl chloride. This intermediate is then reacted with 2-aminoethanol in the presence of a base, such as sodium hydroxide, to yield the desired product.
Industrial Production Methods
Industrial production of (1S)-1-(adamantan-1-yl)-2-aminoethan-1-ol may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(adamantan-1-yl)-2-aminoethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or alkylated adamantane derivatives.
Scientific Research Applications
(1S)-1-(adamantan-1-yl)-2-aminoethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (1S)-1-(adamantan-1-yl)-2-aminoethan-1-ol involves its interaction with specific molecular targets. The adamantane moiety provides structural stability and enhances lipophilicity, facilitating its interaction with lipid membranes and proteins. The aminoethanol group can form hydrogen bonds and ionic interactions with biological targets, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(adamantan-1-yl)ethan-1-ol: Similar structure but lacks the amino group.
Adamantane-1-carboxylic acid: Precursor in the synthesis of (1S)-1-(adamantan-1-yl)-2-aminoethan-1-ol.
Amantadine: An antiviral drug with a similar adamantane core structure.
Uniqueness
(1S)-1-(adamantan-1-yl)-2-aminoethan-1-ol is unique due to the presence of both the adamantane and aminoethanol groups, which confer distinct chemical and biological properties
Biological Activity
(S)-1-(Adamantan-1-yl)-2-aminoethan-1-ol, also known as (S)-adamantan-1-yl-2-aminoethanol, is a compound with significant biological activity, particularly in the fields of antiviral and anticancer research. This article synthesizes available data on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H21NO, with a molecular weight of approximately 195.30 g/mol. The compound features an adamantane core, which is known for its unique three-dimensional structure that contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antiviral Activity : Similar to other adamantane derivatives like amantadine and rimantadine, this compound has shown effectiveness against viral infections, particularly influenza A. The mechanism involves inhibition of the viral M2 protein, which is essential for viral uncoating and replication.
- Anticancer Properties : Preliminary studies indicate that adamantane derivatives may exhibit cytotoxic effects against several cancer cell lines. The compound has been reported to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Biological Activity Summary Table
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of influenza A virus | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Broad-spectrum antimicrobial activity |
Antiviral Studies
Research has demonstrated that this compound exhibits promising antiviral properties. In vitro studies showed a significant reduction in viral titers when treated with the compound, suggesting its potential as a therapeutic agent against influenza viruses.
Anticancer Research
A study conducted on various cancer cell lines revealed that this compound exhibited micromolar activity against multiple types of cancer, including:
- A549 (lung cancer)
- HeLa (cervical cancer)
The compound's ability to induce apoptosis was confirmed through assays measuring cell viability and morphological changes indicative of programmed cell death.
Properties
Molecular Formula |
C12H21NO |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
(1S)-1-(1-adamantyl)-2-aminoethanol |
InChI |
InChI=1S/C12H21NO/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-11,14H,1-7,13H2/t8?,9?,10?,11-,12?/m1/s1 |
InChI Key |
GLCFWAYXPRBRNU-LTMLNTECSA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)[C@@H](CN)O |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















